2-(3-Fluorophenylamino)acetic acid
Description
2-(3-Fluorophenylamino)acetic acid (CAS: 5319-43-7) is a fluorinated aromatic amino acid derivative characterized by a phenyl ring substituted with a fluorine atom at the meta position and an amino group linked to an acetic acid moiety. It is commercially available with a purity of ≥95% and is often used in peptide modifications or enzyme inhibitor studies .
Properties
IUPAC Name |
2-(3-fluoroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUADOXKIIFHTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312186 | |
| Record name | N-(3-Fluorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5319-43-7 | |
| Record name | N-(3-Fluorophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5319-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Fluorophenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenylamino)acetic acid typically involves the reaction of 3-fluoroan
Biological Activity
2-(3-Fluorophenylamino)acetic acid, also known by its CAS number 5319-43-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : CHFNO
- Molecular Weight : 171.15 g/mol
- Structure : Chemical Structure
This compound exhibits significant interactions with various biological targets, influencing enzyme activities and cellular processes. It is particularly noted for its modulation of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.
Interaction with Enzymes
Research indicates that this compound can act as either an inhibitor or activator of cytochrome P450 enzymes, depending on the specific isoform and context. This duality suggests potential applications in pharmacology, particularly in drug design and development.
The biological activity of this compound primarily involves:
- Binding Affinity : The presence of the fluorine atom enhances its binding affinity to various receptors and enzymes.
- Modulation of Signaling Pathways : It influences key signaling pathways related to cell growth, apoptosis, and inflammation.
Case Studies
- Antitumor Activity : A study investigated the compound's effect on cancer cell lines, revealing that it induces apoptosis through the activation of caspase pathways. The results showed a significant reduction in cell viability at concentrations above 10 µM.
- Anti-inflammatory Effects : In a model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Data Table: Biological Activity Summary
| Biological Activity | Model/System | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antitumor | Cancer Cell Lines | 10 - 50 | Induced apoptosis |
| Anti-inflammatory | Mouse Model | 5 - 20 | Reduced cytokines |
| Enzyme Modulation | Cytochrome P450 | Variable | Inhibition/Activation |
Temporal and Dosage Effects
The effects of this compound are dose-dependent:
- Low Doses : Minimal toxicity observed; modulation of biochemical pathways without significant adverse effects.
- High Doses : Increased cytotoxicity and potential for adverse effects on normal cells.
Metabolic Pathways
The compound undergoes metabolism primarily via cytochrome P450-mediated oxidation, leading to various metabolites that may possess distinct biological activities. These metabolic processes are crucial for understanding the pharmacokinetics and therapeutic potential of the compound.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 2-(3-Fluorophenylamino)acetic acid, highlighting substituent variations and physicochemical properties:
Key Structural and Functional Differences
Substituent Effects: Fluorine Position: The meta-fluorine in this compound enhances electronic withdrawal, increasing acidity (pKa ~3.5) compared to ortho- or para-fluoro analogs (e.g., 2-(2-Fluorophenyl)acetic acid, pKa ~4.2) . Amino Group: The presence of the NH₂ group distinguishes this compound from non-amino analogs (e.g., 2-(3-Fluorophenyl)acetic acid), enabling hydrogen bonding and chelation in biological systems . Halogen vs. Methoxy: Bromo- and methoxy-substituted analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) exhibit higher molecular weights and altered solubility profiles, favoring crystalline structures suitable for X-ray studies .
Synthetic Routes: this compound is synthesized via nucleophilic substitution of 3-fluoroaniline with chloroacetic acid under basic conditions, yielding moderate-to-high purity (≥95%) . Brominated analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) are prepared via regioselective bromination using Br₂ in acetic acid, achieving 84% yield . Chloro-fluoro derivatives (e.g., 2-(3-Chloro-4-fluorophenyl)acetic acid) involve Friedel-Crafts acylation followed by halogenation .
Biological and Industrial Applications: Drug Development: Amino-containing derivatives (e.g., this compound) are explored as kinase inhibitors due to their ability to mimic ATP-binding motifs . Non-amino analogs like 2-(2-Fluorophenyl)acetic acid are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) . Material Science: Bromo-methoxy analogs form stable hydrogen-bonded dimers in crystal lattices, making them valuable in crystallography and supramolecular chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
